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Compound of Interest

Compound Name:
3-Amino-4-

(methylthio)benzotrifluoride

Cat. No.: B1361180 Get Quote

An In-depth Technical Guide to 2-Methylsulfanyl-5-(trifluoromethyl)aniline

IUPAC Name: 2-Methylsulfanyl-5-(trifluoromethyl)aniline Common Name: 3-Amino-4-
(methylthio)benzotrifluoride CAS Number: 207974-07-0

This technical guide provides a comprehensive overview of 2-methylsulfanyl-5-

(trifluoromethyl)aniline, a key chemical intermediate in the synthesis of complex organic

molecules. Its unique substitution pattern, featuring an amine, a methylthio group, and a

trifluoromethyl group, makes it a valuable building block for medicinal chemistry and materials

science. This document is intended for researchers, chemists, and professionals in the field of

drug development, offering detailed information on its properties, synthesis, and potential

applications.

Physicochemical Properties
The compound is typically a liquid at room temperature and is noted as being air-sensitive.

Proper storage under an inert atmosphere is recommended to maintain its purity and reactivity.

A summary of its key physicochemical properties is presented below.
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Property Value Reference

Molecular Formula C₈H₈F₃NS [1][2]

Molecular Weight 207.21 - 207.22 g/mol [1][2]

Boiling Point 111-112 °C at 12 torr [1]

Refractive Index (n_D^20) 1.5370 [1]

Purity >98.0% (GC)

Physical State Liquid (at 20 °C)

Synonyms

2-Amino-1-methylthio-4-

trifluoromethylbenzene, α,α,α-

Trifluoro-6-(methylthio)-m-

toluidine

Synthesis and Experimental Protocols
The synthesis of substituted anilines such as 2-methylsulfanyl-5-(trifluoromethyl)aniline often

involves multi-step processes starting from more common benzotrifluoride derivatives. While a

direct, publicly documented synthesis for this specific molecule is sparse, a general and

plausible protocol can be extrapolated from established methodologies for structurally related

compounds.

General Synthetic Approach
A common strategy involves the introduction of the methylthio group onto a pre-functionalized

aminobenzotrifluoride ring. One potential pathway could involve the ortho-lithiation of a

protected 3-aminobenzotrifluoride derivative followed by quenching with a sulfur electrophile,

such as dimethyl disulfide (DMDS).

Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example based on common organic synthesis techniques for

analogous compounds.
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Objective: To synthesize 2-methylsulfanyl-5-(trifluoromethyl)aniline from 3-amino-

benzotrifluoride.

Materials:

3-Aminobenzotrifluoride

Di-tert-butyl dicarbonate (Boc₂O)

Tetrahydrofuran (THF), anhydrous

n-Butyllithium (n-BuLi), 2.5 M in hexanes

Dimethyl disulfide (DMDS)

Hydrochloric acid (HCl), aqueous solution

Sodium bicarbonate (NaHCO₃), aqueous solution

Magnesium sulfate (MgSO₄), anhydrous

Ethyl acetate

Hexanes

Procedure:

Protection of the Amine:

In a round-bottom flask, dissolve 3-aminobenzotrifluoride (1 equivalent) in anhydrous THF

under a nitrogen atmosphere.

Add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of a suitable base

(e.g., triethylamine).

Stir the reaction mixture at room temperature for 12-16 hours until TLC analysis indicates

complete consumption of the starting material.
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Remove the solvent under reduced pressure. The resulting crude Boc-protected aniline is

typically used in the next step without further purification.

Ortho-directed Lithiation and Thioetherification:

Dissolve the crude Boc-protected aniline in anhydrous THF and cool the solution to -78 °C

in a dry ice/acetone bath under a nitrogen atmosphere.

Slowly add n-Butyllithium (1.2 equivalents) dropwise, maintaining the temperature below

-70 °C. The solution may change color, indicating anion formation.

Stir the mixture at -78 °C for 2 hours.

Add dimethyl disulfide (1.3 equivalents) dropwise.

Allow the reaction to slowly warm to room temperature and stir overnight.

Work-up and Deprotection:

Quench the reaction by carefully adding a saturated aqueous solution of sodium

bicarbonate.

Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

concentrate under reduced pressure.

Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add a strong

acid, such as 4M HCl in dioxane, to cleave the Boc protecting group.

Stir at room temperature for 4-6 hours.

Neutralize the mixture with a saturated solution of sodium bicarbonate and extract the

product with ethyl acetate.

Purification:
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Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and

concentrate the solvent.

Purify the crude product via column chromatography on silica gel using a gradient of

hexanes and ethyl acetate to yield the final product, 2-methylsulfanyl-5-

(trifluoromethyl)aniline.

Applications in Drug Development and Research
The trifluoromethyl group is a critical pharmacophore in modern drug design, known for

improving metabolic stability, lipophilicity, and binding affinity. Aniline derivatives are

foundational scaffolds for a vast number of biologically active molecules. The combination of

these features in 2-methylsulfanyl-5-(trifluoromethyl)aniline makes it a highly valuable

intermediate for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Derivatives of trifluoromethyl-anilines are integral to compounds designed to target critical cell

signaling pathways implicated in cancer and other diseases. For instance, compounds

containing this scaffold have been investigated as inhibitors of Fms-like tyrosine kinase 3

(FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in acute myeloid leukemia

(AML).[3]

Role as an Intermediate in Kinase Inhibitor Synthesis
The primary amine group of 2-methylsulfanyl-5-(trifluoromethyl)aniline serves as a key

functional handle for building more complex molecules. It can readily participate in amide bond

formations, urea formations, or reductive aminations to link the core scaffold to other

pharmacophoric elements. A general workflow for utilizing such an intermediate in a drug

discovery program is outlined below.
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Intermediate-Based Drug Discovery Workflow
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Caption: A logical workflow for drug discovery starting from a key chemical intermediate.
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Potential Involvement in Signaling Pathways
Many kinase inhibitors target pathways that are dysregulated in cancer. The PI3K/AKT/mTOR

pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a

major goal in oncology research. Small molecules containing the trifluoromethyl-aniline moiety

have been successfully developed as inhibitors of this pathway.[4] A potential inhibitor derived

from 2-methylsulfanyl-5-(trifluoromethyl)aniline could be designed to target a key kinase like

PI3Kα.
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Simplified PI3K/AKT/mTOR Signaling Pathway
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Caption: Inhibition of the PI3K/AKT pathway by a potential drug candidate.
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Conclusion
2-Methylsulfanyl-5-(trifluoromethyl)aniline is a specialized chemical intermediate with significant

potential in the field of drug discovery and medicinal chemistry. Its unique combination of

functional groups provides a versatile platform for the synthesis of novel, biologically active

compounds, particularly kinase inhibitors targeting critical cell signaling pathways. The

information and protocols provided in this guide serve as a valuable resource for researchers

aiming to leverage this compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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